molecular formula C19H20N2O5S B10968673 4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

4-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B10968673
M. Wt: 388.4 g/mol
InChI Key: BXESGTWWZLOXHR-UHFFFAOYSA-N
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Description

4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound with the molecular formula C13H15NO3. It is known for its unique structure, which includes a dihydroisoquinoline moiety and a sulfonyl group attached to an aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID typically involves multiple steps. One common method includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable procedures similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like trifluoromethanesulfonic anhydride and reducing agents such as sodium borohydride. Reaction conditions vary but often involve mild temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while reduction can yield various dihydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to its combination of a dihydroisoquinoline moiety and a sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C19H20N2O5S/c22-18(9-10-19(23)24)20-16-5-7-17(8-6-16)27(25,26)21-12-11-14-3-1-2-4-15(14)13-21/h1-8H,9-13H2,(H,20,22)(H,23,24)

InChI Key

BXESGTWWZLOXHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O

Origin of Product

United States

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